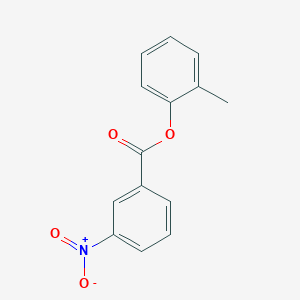

2-Methylphenyl 3-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24g/mol |

IUPAC Name |

(2-methylphenyl) 3-nitrobenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-5-2-3-8-13(10)19-14(16)11-6-4-7-12(9-11)15(17)18/h2-9H,1H3 |

InChI Key |

YMCGBYDWTGNCGU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Methylphenyl 3 Nitrobenzoate

Mechanistic Investigations of Electrophilic Aromatic Substitution on Nitrobenzoate Systems

Electrophilic aromatic substitution (EAS) on the bicyclic system of 2-Methylphenyl 3-nitrobenzoate presents two potential sites of reaction: the nitro-substituted ring derived from benzoic acid and the methyl-substituted ring derived from the phenol (B47542). The directing effects of the substituents on each ring determine the regioselectivity of the reaction.

The ester group (-COOR) is a deactivating, meta-directing group for electrophilic aromatic substitution. vaia.combartleby.comwebassign.net This is due to its electron-withdrawing nature, which pulls electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. bartleby.com The deactivation is particularly pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures, thereby directing incoming electrophiles to the meta position. bartleby.com In the case of the benzoate (B1203000) portion of this compound, the nitro group (-NO₂) is also a powerful deactivating and meta-directing group. vaia.com Therefore, any electrophilic attack on this ring would be significantly disfavored and, if it were to occur, would be directed to the position meta to both the ester and the nitro group (C-5).

Conversely, the 2-methylphenyl ring is activated towards electrophilic substitution. The methyl group (-CH₃) is an activating, ortho/para-directing group due to its electron-donating inductive effect and hyperconjugation. The ester oxygen attached to this ring also possesses lone pairs that can be donated through resonance, which is a powerful activating and ortho/para-directing effect. However, the bulky ester group can sterically hinder the approach of an electrophile to the ortho position (C-6 of the phenyl ring). Consequently, electrophilic attack is most likely to occur on the 2-methylphenyl ring, primarily at the para position (C-4) relative to the ester linkage, and to a lesser extent at the other ortho position (C-6).

The relative rates of hydrolysis of substituted phenyl benzoates provide a quantitative measure of the electronic effects of substituents, which can be extrapolated to understand EAS reactivity. Electron-withdrawing groups on the acyl portion (like the 3-nitro group) increase the electrophilicity of the carbonyl carbon, while substituents on the phenoxy portion modulate the leaving group ability. rsc.org

Table 1: Relative Hydrolysis Rates of Substituted Ethyl Benzoates

This table illustrates the influence of substituents on the reactivity of the ester, which correlates with the electronic environment of the aromatic ring.

| Substituent (at meta or para position) | Relative Rate of Basic Hydrolysis | Directing Effect in EAS |

| -NO₂ | Increased Rate libretexts.org | Meta-directing, Deactivating vaia.com |

| -H | 1.00 (Reference) | - |

| -CH₃ | Decreased Rate libretexts.org | Ortho, Para-directing, Activating |

| -OCH₃ | Decreased Rate libretexts.org | Ortho, Para-directing, Activating |

Data compiled from studies on ethyl benzoates, demonstrating the deactivating nature of nitro groups and the activating nature of alkyl groups in related systems. libretexts.org

Computational studies, typically using Density Functional Theory (DFT), provide insight into the energy profiles and transition states of reactions involving benzoate esters. rsc.orgresearchgate.net For an electrophilic attack on one of the aromatic rings of this compound, the reaction would proceed through a high-energy intermediate known as an arenium ion or sigma complex.

Attack on the 3-nitrobenzoate ring: The presence of two electron-withdrawing groups (-NO₂ and the ester) would significantly destabilize the positively charged arenium ion, leading to a very high activation energy barrier.

Attack on the 2-methylphenyl ring: The electron-donating methyl group and the ester oxygen would help stabilize the positive charge of the arenium ion, particularly when the attack is at the ortho or para positions. This results in a lower activation energy barrier compared to an attack on the other ring.

DFT calculations on related systems, such as the decomposition of nitroalkyl benzoates, show that reaction mechanisms can be elucidated by locating the transition state (TS) on the potential energy surface. researchgate.netcore.ac.uk These studies confirm that substituent effects significantly influence the activation barriers. For EAS on this compound, the transition state for substitution on the activated 2-methylphenyl ring would be significantly lower in energy than the transition state for substitution on the deactivated 3-nitrobenzoate ring.

Influence of Ester and Methyl Substituents on Electrophilic Attack

Nucleophilic Reactions Involving this compound and its Derivatives

The most common nucleophilic reaction for an ester is nucleophilic acyl substitution, which occurs at the electrophilic carbonyl carbon. The reactivity of this compound in these reactions is enhanced by the 3-nitro group.

While the term S_N2 is typically associated with aliphatic substitution, the mechanism of nucleophilic acyl substitution is a related two-step process: nucleophilic addition followed by elimination. This is often referred to as an addition-elimination mechanism.

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester. The electron-withdrawing 3-nitro group on the benzoyl moiety enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. In this case, the leaving group is the 2-methylphenoxide anion. The stability of the leaving group is a key factor in this step. The 2-methylphenoxide is a moderately good leaving group, its stability being slightly decreased by the electron-donating methyl group relative to an unsubstituted phenoxide.

Kinetic studies on the hydrolysis and aminolysis of substituted phenyl benzoates have extensively mapped these effects. researchgate.netkoreascience.kr The rate of reaction is accelerated by electron-withdrawing substituents on the acyl portion (the benzoate ring) and by electron-withdrawing substituents on the leaving phenoxy group. rsc.org In this compound, the 3-nitro group strongly accelerates the reaction, while the 2-methyl group has a smaller, deaccelerating effect on the leaving group's departure.

Table 2: Hammett Substituent Constants (σ) and Their Implication for Reactivity

The Hammett equation (log(k/k₀) = ρσ) quantitatively relates reaction rates to substituent electronic effects. A more positive σ value indicates a stronger electron-withdrawing effect. libretexts.org

| Substituent | Position | σ Value | Effect on Nucleophilic Acyl Substitution Rate |

| -NO₂ | meta | +0.71 | Accelerates |

| -CH₃ | ortho | -0.07 (σ_ortho) | Slightly decelerates (as a leaving group substituent) |

Data based on standard Hammett constants. libretexts.org The positive σ value for the meta-nitro group indicates a significant rate enhancement for nucleophilic attack at the carbonyl carbon. The effect of the ortho-methyl group on the leaving group is more complex, involving both electronic and steric factors. rsc.orgresearchgate.net

The α-effect is the anomalously high nucleophilicity exhibited by a nucleophile that has an adjacent atom (in the α-position) bearing a lone pair of electrons, compared to what would be predicted from its basicity alone. wikipedia.org Classic α-effect nucleophiles include hydrazine (B178648) and hydroxylamine. wikipedia.org

In reactions with this compound, if a nucleophile exhibiting the α-effect were used (e.g., in aminolysis with hydrazine), a significant rate enhancement would be observed. Studies on the aminolysis of p-nitrophenyl esters have been a cornerstone for investigating the α-effect. koreascience.kracs.org The magnitude of the α-effect can be influenced by the substrate and the solvent. wikipedia.orgacs.org For a highly electrophilic substrate like this compound (activated by the -NO₂ group), the interaction with an α-effect nucleophile would be particularly pronounced, leading to very rapid nucleophilic acyl substitution. The origin of the α-effect is still debated but is thought to involve factors such as ground-state destabilization of the nucleophile, transition-state stabilization, or specific orbital interactions. wikipedia.org

S_N2 Reaction Pathways

Cyclization and Annulation Reactions Initiated by this compound Intermediates

The nitro group on the benzoate ring serves as a versatile functional handle for initiating cyclization reactions, typically after its reduction to an amino group or a related nitrogen-based functional group. The reduction of the nitro group, often achieved with reagents like sodium dithionite (B78146) or through catalytic hydrogenation, can lead to an in-situ generated intermediate that undergoes intramolecular reaction. researchgate.net

For an intermediate derived from this compound, several intramolecular cyclization pathways could be envisioned, although they are not specifically reported for this exact molecule. For instance, if the 3-nitro group is reduced to a 3-amino group, an intramolecular aminolysis could occur. This would involve the newly formed amino group acting as a nucleophile, attacking the ester carbonyl carbon. This reaction would lead to the formation of a seven-membered lactam ring, with the elimination of 2-methylphenol. The feasibility of such a cyclization depends on the geometric factors and the activation barrier of the ring-forming step. Studies on the cyclization of methyl 2-aminomethylbenzoate to form a five-membered ring demonstrate the principles of such intramolecular nucleophilic reactions. datapdf.com

Alternatively, palladium-catalyzed reductive cyclization processes are known to convert nitroarenes into heterocyclic structures. beilstein-journals.orgresearchgate.net For example, a process involving the reduction of the nitro group and subsequent palladium-catalyzed coupling with a suitably positioned functional group on the other ring could potentially lead to complex, fused heterocyclic systems.

Tandem Reaction Sequences (e.g., Castro-Stephens Coupling, Ring-Closure)

While methyl 2-methyl-3-nitrobenzoate itself is not a direct participant in the Castro-Stephens coupling, its derivatives are pivotal in tandem reactions that combine this coupling with a subsequent ring-closure. The Castro-Stephens coupling is a cross-coupling reaction that forms a disubstituted alkyne from the reaction of a copper(I) acetylide with an aryl halide. wikipedia.orgchemeurope.comalfa-chemistry.com

In a key synthetic strategy, derivatives of the nitrobenzoate system are employed in tandem sequences to build complex heterocyclic structures. nus.edu.sg For instance, the reaction of 2-iodo-3-nitrobenzoic acid with an arylalkynyl copper(I) reagent initiates a Castro-Stephens coupling, which is immediately followed by an in-situ copper-catalyzed ring-closure to produce 3-aryl-5-nitroisocoumarins. nus.edu.sg This sequence demonstrates a powerful method where the initial C-C bond formation is seamlessly integrated with a cyclization step, avoiding the isolation of the intermediate 2-alkynyl-3-nitrobenzoic acid. nus.edu.sg The reaction is notable for its efficiency in constructing the isocoumarin (B1212949) scaffold. wikipedia.orgnus.edu.sg

Electrophile-Driven Cyclizations and Regiochemical Outcomes

The presence of the electron-withdrawing nitro group on the benzoate ring profoundly influences the regiochemical outcome of electrophile-driven cyclizations of its alkyne derivatives. nus.edu.sg Synthetic intermediates derived from methyl 2-methyl-3-nitrobenzoate, such as methyl 2-alkynyl-3-nitrobenzoate esters, undergo cyclization in the presence of various electrophiles. nus.edu.sg

Research has shown that the powerful electron-withdrawing nature of the nitro group directs these cyclizations towards a 6-endo cyclization mode. nus.edu.sg This directing effect impacts the electron distribution within the alkyne moiety, favoring the formation of a six-membered ring. nus.edu.sg

Specific examples of this regiocontrol include:

Mercury(II) Sulfate: When methyl 2-(phenylethynyl)-3-nitrobenzoate is treated with HgSO₄, it undergoes a 6-endo cyclization to yield 5-nitro-3-phenylisocoumarin. nus.edu.sg

Phenylselenyl Chloride: Reaction with PhSeCl leads to 4-phenylselenylisocoumarins, again proceeding through a 6-endo pathway. nus.edu.sg

Iodine Monochloride: The reaction with ICl also results in a 6-endo cyclization, affording the corresponding 4-iodoisocoumarin. nus.edu.sg

This consistent regiochemical outcome underscores the controlling influence of the nitro group in these electrophile-induced transformations, steering the reaction away from the alternative 5-exo pathway that is sometimes observed in similar systems lacking the nitro substituent. nus.edu.sg

Intramolecular Cyclization Modalities (e.g., 5-exo-dig, 6-endo-dig)

Intramolecular cyclizations are governed by a set of principles known as Baldwin's rules, which classify ring-closing reactions based on the ring size (n), the geometry of the atom being attacked (Trig, Tet, Dig), and whether the bond is formed inside (endo) or outside (exo) the newly formed ring. libretexts.org For systems involving triple bonds (digonal geometry), the key cyclization modes are exo-dig and endo-dig.

| Ring Size | Exo-Dig Cyclization | Endo-Dig Cyclization |

| 3 & 4 | Disfavored | Favored |

| 5 to 7 | Favored | Favored |

| This table summarizes Baldwin's rules for digonal systems. libretexts.org |

In the context of 2-alkynylbenzoate esters derived from methyl 2-methyl-3-nitrobenzoate, a competition exists between the 5-exo-dig and 6-endo-dig cyclization pathways. nus.edu.sg While both 5-exo and 6-endo cyclizations are generally favored for digonal systems of this size, studies on the 2-alkynyl-3-nitrobenzoate system reveal a distinct preference. nus.edu.sglibretexts.org

Investigations using ¹H NMR and X-ray crystallography have confirmed that the cyclization of 2-iodo-3-nitrobenzoic acid with arylalkynes proceeds via a 6-endo-dig pathway. nus.edu.sg This is a significant finding as it contrasts with other reports where analogous 2-iodobenzoate (B1229623) esters undergo 5-exo cyclization. nus.edu.sg The consistent formation of the six-membered isocoumarin ring in various electrophile-driven reactions further establishes the prevalence of the 6-endo-dig modality, a preference attributed to the electronic influence of the ortho-nitro group. nus.edu.sg

Role as a Synthetic Intermediate in Complex Organic Transformations

Methyl 2-methyl-3-nitrobenzoate is a valuable intermediate in the synthesis of a variety of more complex organic compounds, particularly heterocyclic structures with potential applications in pharmaceuticals and agrochemicals. nbinno.comnus.edu.sg Its utility stems from the versatile reactivity of its functional groups, which can be elaborated through multi-step synthetic sequences. nbinno.com

It serves as a key starting material for building blocks that are not easily accessible by other means. nus.edu.sg For example, it is a precursor for the synthesis of 3-substituted-5-nitroisocoumarins and other related heterocyclic systems. nus.edu.sg The transformation typically begins with a condensation reaction, followed by cyclization to form the target molecule. nus.edu.sg

| Starting Material | Reagents/Conditions | Product | Reference |

| Methyl 2-methyl-3-nitrobenzoate | 1. Dimethylformamide dimethylacetal (DMF-DMA) 2. Wet SiO₂ | 5-Nitroisocoumarin | nus.edu.sg |

| Methyl 2-methyl-3-nitrobenzoate | (Used in multi-step synthesis) | Methyl indole-4-carboxylate | |

| Methyl 2-methyl-3-nitrobenzoate | (Used in multi-step synthesis) | 5-Aminoisoquinolin-1(2H)-one | |

| Methyl 2-methyl-3-nitrobenzoate | Aromatic aldehydes, DBU, DMSO | Substituted nitrostyrene (B7858105) benzoic acids | |

| This table outlines several complex organic transformations starting from methyl 2-methyl-3-nitrobenzoate. |

These examples highlight the role of methyl 2-methyl-3-nitrobenzoate as a foundational molecule in synthetic pathways leading to diverse and complex chemical architectures. nus.edu.sg

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methylphenyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. numberanalytics.com Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced NMR methods, a comprehensive understanding of the molecular framework of 2-methylphenyl 3-nitrobenzoate can be achieved.

¹H NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the range of 6.5 to 8.0 ppm. brainly.com For the 3-nitrobenzoate moiety, the proton adjacent to the nitro group is expected to be the most deshielded. In a related compound, methyl 3-nitrobenzoate, a singlet is observed at 8.76 ppm, and two multiplets are seen between 8.28-8.37 ppm and 7.50-7.65 ppm. rsc.org The protons on the 2-methylphenyl (o-cresyl) group will also exhibit characteristic shifts and coupling patterns, influenced by the methyl and ester functionalities. The methyl group protons themselves would likely appear as a singlet in the upfield region of the spectrum. brainly.com

The coupling patterns (e.g., singlet, doublet, triplet, multiplet) arise from the interaction between neighboring non-equivalent protons and provide direct evidence of the connectivity within the molecule. numberanalytics.comox.ac.uk Analysis of these patterns helps to definitively assign each proton to its specific position in the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2' | ~8.8 | t |

| H-4' | ~8.4 | dd |

| H-6' | ~8.3 | dd |

| H-5' | ~7.7 | t |

| Aromatic H (o-cresyl) | 7.1 - 7.4 | m |

| Methyl (CH₃) | ~2.2 | s |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Environments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The carbonyl carbon of the ester group is typically found in the most downfield region, generally between 160-180 ppm. pressbooks.pub For instance, in methyl 3-nitrobenzoate, the ester carbonyl carbon appears at 164.7 ppm. rsc.org

The aromatic carbons will resonate in the approximate range of 120-150 ppm. The carbon atom attached to the nitro group (C-3' in the 3-nitrobenzoate ring) is expected to be significantly deshielded, with a chemical shift around 148 ppm, as seen in methyl 3-nitrobenzoate. rsc.orgchemicalbook.com The carbons of the 2-methylphenyl group will also have distinct chemical shifts influenced by the methyl group and the ester linkage. The methyl carbon itself will appear at a much higher field, typically around 20 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-3' (C-NO₂) | ~148 |

| C-1' | ~135 |

| C-1 | ~149 |

| Aromatic C-H | 124-132 |

| Aromatic C-CH₃ | ~131 |

| Aromatic C-O | ~127 |

| CH₃ | ~16 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Advanced NMR Techniques for Conformation and Connectivity

To further elucidate the structure and spatial arrangement of this compound, advanced 2D NMR techniques are employed. nptel.ac.in

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. numberanalytics.comox.ac.uk This is crucial for confirming the connectivity of the protons within both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. ipb.pt This technique is invaluable for unambiguously assigning the proton and carbon signals of the CH groups in the molecule. ox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule. numberanalytics.comnumberanalytics.com By observing through-space interactions, the relative orientation of the two aromatic rings around the ester linkage can be investigated.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound will exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups.

C=O Stretching: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the ester carbonyl (C=O) stretch. americanpharmaceuticalreview.com

NO₂ Stretching: The nitro group will show two distinct stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations will appear in the fingerprint region, usually between 1000-1300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be found just below 3000 cm⁻¹. scirp.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings usually appear in the region of 1400-1600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=O Ester Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1530 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C-O Ester Stretch | 1000 - 1300 | Medium to Strong |

Note: This is a predictive table based on general vibrational spectroscopy data.

Conformational Analysis via Vibrational Signatures

The molecule this compound has rotational freedom around the C(aromatic)-C(ester) and O-C(aromatic) bonds, leading to different possible conformations (rotational isomers). researchgate.net These conformers may have distinct vibrational signatures in the IR and Raman spectra. americanpharmaceuticalreview.com

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of different stable conformers. scirp.orgresearchgate.net By comparing the experimentally observed IR and Raman spectra with the calculated spectra for each conformer, it is possible to determine the most stable conformation in the solid state or in solution. researchgate.net Subtle shifts in band positions and changes in relative intensities in the fingerprint region (below 1500 cm⁻¹) are particularly sensitive to conformational changes. su.se For example, the orientation of the ester group relative to the nitro-substituted ring can influence the electronic distribution and, consequently, the vibrational frequencies of the C=O and NO₂ groups. doi.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular mass and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. The molecule's structure, an ester, dictates its fragmentation behavior under electron impact (EI) or other ionization methods. The ester linkage is susceptible to cleavage, leading to the formation of several key fragment ions.

A primary fragmentation pathway involves the cleavage of the C-O bond between the carbonyl group and the 2-methylphenyl group, resulting in the formation of the 3-nitrobenzoyl cation. Another significant fragmentation involves the loss of the entire nitrobenzoyl group, leading to the detection of the 2-methylphenoxide cation. Further fragmentation of these primary ions can also occur, providing additional structural information.

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structure |

| 257 | [M]⁺ (Molecular Ion) | C₁₄H₁₁NO₄⁺ |

| 150 | [NO₂C₆H₄CO]⁺ | 3-Nitrobenzoyl cation |

| 107 | [CH₃C₆H₄O]⁺ | 2-Methylphenoxide cation |

| 121 | [C₆H₄CO]⁺ | Benzoyl cation (from loss of NO₂) |

| 91 | [C₇H₇]⁺ | Tropylium cation (rearrangement from methylphenyl group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic rings and the nitro group. The benzene rings and the carbonyl group contain π electrons that can undergo π → π* transitions, which are typically intense and occur at shorter wavelengths. The nitro group also contributes significantly to the spectrum, with its own characteristic n → π* and π → π* transitions. The conjugation between the benzene ring and the carbonyl group in the benzoyl moiety can shift the absorption maxima to longer wavelengths (a bathochromic shift).

Table 2: Electronic Transitions and Absorption Maxima for this compound

| Wavelength of Maximum Absorption (λmax) | Type of Electronic Transition | Chromophore |

| ~220-260 nm | π → π | Benzene rings, Carbonyl group |

| ~280-320 nm | n → π | Nitro group, Carbonyl group |

Note: The exact λmax values can vary depending on the solvent used for analysis.

Hyphenated Techniques in Structural Characterization and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of this compound. These techniques provide a high degree of certainty in both structural identification and the assessment of sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. This provides a retention time from the GC, which is characteristic of the compound under specific conditions, and a mass spectrum that confirms its identity. GC-MS is highly effective for both qualitative identification and quantitative analysis, as well as for detecting and identifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may not be suitable for GC analysis due to low volatility or thermal instability, LC-MS is an excellent alternative. In LC-MS, the separation is performed using high-performance liquid chromatography (HPLC), which separates components based on their partitioning between a mobile liquid phase and a stationary solid phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures and for the purity assessment of synthesized this compound, allowing for the detection of non-volatile impurities or reaction byproducts.

The combination of chromatographic separation with mass spectrometric detection in these hyphenated techniques provides a two-dimensional analysis that significantly enhances the confidence in the structural characterization and purity assessment of this compound.

Computational and Theoretical Chemistry Investigations of 2 Methylphenyl 3 Nitrobenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular-level properties of 2-Methylphenyl 3-nitrobenzoate. These computational methods provide insights into the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical properties and chemical reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to model molecular systems. For a molecule like this compound, DFT, particularly with hybrid functionals like B3LYP, is a common choice. These methods balance computational cost with accuracy, making them suitable for calculating the geometries and energies of medium-sized organic molecules. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can be used for more precise energy calculations, although they are more computationally intensive. Studies on related nitrobenzoate compounds often employ these methods to predict molecular structures and vibrational frequencies with a high degree of confidence.

Basis Set Selection and Computational Efficiency

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. For molecules containing carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure of systems with heteroatoms and pi-conjugated electrons, such as the aromatic rings and the nitro group in this compound. While larger basis sets improve accuracy, they also significantly increase the computational time required for the calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements, or conformations, of the molecule.

Rotational Isomers and Energy Minima

The key rotational degrees of freedom in this compound are around the C(aromatic)-C(carbonyl) bond and the C(ester)-O bond. For the related methyl 3-nitrobenzoate, studies have shown the existence of two stable rotational isomers (rotamers), often designated as trans and cis, depending on the orientation of the ester group relative to the nitro-substituted ring. It is predicted that the planar conformations, where the ester group is coplanar with the benzene (B151609) ring, represent energy minima due to favorable π-orbital overlap. The presence of the ortho-methyl group on the phenyl ester portion would introduce further steric considerations, likely influencing the preferred rotational angles and the relative energies of the conformers.

Barrier to Rotation and Conformational Equilibrium

The energy required to rotate from one stable conformation to another is known as the rotational energy barrier. For methyl benzoate (B1203000), this barrier is significant enough to make the planar conformation dominant. In methyl 3-nitrobenzoate, the barrier to rotation around the C(ar)-C(carbonyl) bond has been calculated, and an equilibrium between the cis and trans conformers is established. The relative populations of these conformers in a given environment are determined by the difference in their Gibbs free energies. For this compound, the steric hindrance from the ortho-methyl group would likely increase the barrier to rotation around the ester C-O bond, affecting the conformational equilibrium.

Electronic Properties and Reactivity Descriptors

Quantum chemical calculations can elucidate various electronic properties that help predict the chemical behavior of this compound.

Global reactivity descriptors are often calculated using DFT to understand a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Other important descriptors include ionization potential, electron affinity, electronegativity, global hardness, and softness. For nitro-aromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. The dipole moment is another crucial property that influences solubility and intermolecular interactions.

Table of Calculated Electronic Properties for a Representative Nitrobenzoate Analogue This table presents theoretical data for a related compound, methyl 3-nitrobenzoate, calculated using DFT, which can serve as an estimate for this compound.

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 6.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | ~3.5 Debye |

| Ionization Potential (I) | Energy required to remove an electron | 8.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 2.0 eV |

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For conjugated molecules, FMO analysis helps in understanding the charge transfer that occurs between electron donor and acceptor groups through the π-conjugated system.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenyl (o-cresyl) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing 3-nitrobenzoate portion of the molecule. This distribution facilitates an intramolecular charge transfer from the methylphenyl group to the nitrobenzoate group.

Illustrative FMO Data for this compound Disclaimer: The following data is illustrative, based on typical values for related nitrobenzoate esters, and is intended to demonstrate the application of the analysis. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) forms, which align with the familiar Lewis structure representation. mdpi.com This analysis is invaluable for investigating intramolecular and intermolecular bonding and interactions.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the ester oxygen atoms and the π-electrons of the phenyl rings into the antibonding orbitals of adjacent groups. The most significant interactions are expected to involve the electron-donating oxygen lone pairs and the electron-withdrawing nitro group.

Illustrative NBO Analysis Data for this compound Disclaimer: The following data is illustrative and based on plausible interactions within the molecule. Specific calculated values for this compound are not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O (ester carbonyl) | π(C-O ester bridge) | 35.5 | Intramolecular hyperconjugation |

| LP(1) O (ester bridge) | π(C=O ester carbonyl) | 28.2 | Resonance stabilization |

| π(Cresyl ring) | π(Nitro group) | 15.8 | Intramolecular charge transfer |

| π(Cresyl ring) | σ(C-O ester bridge) | 5.1 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's physical and chemical properties. The MEP map uses a color spectrum to indicate different potential regions: red signifies regions of most negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron deficiency), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.

This analysis is crucial for identifying reactive sites for intermolecular interactions, particularly hydrogen bonding, and for predicting how a molecule will interact with other species like receptors or substrates.

In this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are the primary centers for electrophilic attack. The most positive potential (blue) would likely be found near the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic interactions.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a tool derived from Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of local reactivity towards different types of chemical attacks.

Three main Fukui functions are used:

f+(r) : Predicts reactivity for a nucleophilic attack (electron acceptance). High values indicate the most likely site for an attack by a nucleophile.

f-(r) : Predicts reactivity for an electrophilic attack (electron donation). High values correspond to the site most likely to be attacked by an electrophile.

f0(r) : Predicts reactivity for a radical attack.

For this compound, Fukui analysis would likely identify the carbon atoms of the nitro-substituted ring and the carbonyl carbon as the most probable sites for nucleophilic attack (high f+). Conversely, the atoms in the 2-methylphenyl ring would be the most susceptible to electrophilic attack (high f-).

Spectroscopic Property Prediction and Validation

Computational methods are widely used to simulate and predict spectroscopic data, which serves as a powerful tool for validating experimental results and assigning spectral features.

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.

The process involves optimizing the molecular geometry using a DFT method (like B3LYP) and a suitable basis set. Then, the GIAO method is used to calculate the isotropic magnetic shielding values for each nucleus. These values are typically referenced against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory, to yield the final chemical shifts (δ). A strong correlation between the calculated and experimental shifts confirms the proposed molecular structure.

Illustrative Calculated NMR Data for this compound Disclaimer: The following data is illustrative, based on typical chemical shifts for the functional groups present. Specific calculated values for this compound are not available in the cited literature.

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| Carbonyl C (Ester) | 164.5 | - |

| C-NO₂ (Nitrobenzoate) | 148.0 | - |

| C-O (Cresyl) | 149.5 | - |

| Aromatic C's | 120 - 140 | 7.2 - 8.8 |

| Methyl C | 16.5 | 2.3 |

Simulation of Vibrational (IR/Raman) Spectra and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical simulations of these spectra can be performed using DFT calculations to compute harmonic vibrational frequencies.

While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor to achieve good agreement with experimental data. A crucial part of the analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. PED analysis allows for a precise and unambiguous assignment of the observed vibrational bands in the experimental IR and Raman spectra.

For this compound, key vibrational modes would include the C=O stretching of the ester group, the symmetric and asymmetric stretching of the NO₂ group, C-O ester stretching, and various C-H and C=C aromatic ring vibrations.

Illustrative Vibrational Mode Assignments for this compound Disclaimer: The following data is illustrative, based on characteristic frequencies for the functional groups. Specific calculated values for this compound are not available in the cited literature.

| Wavenumber (cm⁻¹) | Assignment | PED Contribution |

| ~1735 | ν(C=O) Ester | >80% C=O stretch |

| ~1530 | νas(NO₂) | >85% asymmetric NO₂ stretch |

| ~1350 | νs(NO₂) | >80% symmetric NO₂ stretch |

| ~1250 | ν(Ar-O) | C-O stretch, ring modes |

| ~1100 | ν(O-C) Ester | C-O stretch, ring modes |

Prediction of UV-Vis Electronic Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used for calculating the excited-state properties of molecules, including the prediction of UV-Vis electronic absorption spectra. researchgate.netfaccts.de This method can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks (λmax) in a UV-Vis spectrum. faccts.deresearchgate.net The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

While a specific, experimentally validated TD-DFT study for this compound is not available in the reviewed literature, the methodology is routinely applied to similar organic molecules. For instance, a computational study on 2-amino-3-methyl-5-nitropyridine, another nitro-aromatic compound, used TD-DFT with the B3LYP functional and the cc-pVTZ basis set in an ethanol (B145695) solvent model to simulate its UV-Visible spectrum. researchgate.net The study compared theoretical predictions with experimental results, identifying transitions such as π → π* and n → π*. researchgate.net The computed spectrum showed absorption peaks at 253 nm and 350 nm, which corresponded reasonably well with the experimental peaks at 220 nm and 345 nm. researchgate.net

For a hypothetical TD-DFT calculation of this compound, a similar approach would be taken. The molecule's geometry would first be optimized using DFT, and then TD-DFT calculations would be performed to obtain the excitation energies and oscillator strengths. The results would typically be presented in a table, as shown below for the analogous compound from the literature.

Table 1: Representative TD-DFT Predicted Electronic Transitions (for an analogous nitro-aromatic compound)

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 350 | 3.54 | 0.15 | HOMO -> LUMO | n → π* |

| 253 | 4.88 | 0.25 | HOMO-1 -> LUMO | π → π* |

Data is illustrative and based on findings for 2-amino-3-methyl-5-nitropyridine. researchgate.net

This type of analysis helps in understanding the electronic structure of the molecule and interpreting its experimental UV-Vis spectrum. The choice of functional, basis set, and solvent model is crucial for achieving accuracy. mdpi.com

Intermolecular Interactions and Supramolecular Assembly Prediction

The study of intermolecular interactions is fundamental to understanding how molecules assemble in the solid state, which dictates their crystal structure and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netajol.info The Hirshfeld surface is a mapped surface of a molecule in its crystal environment, color-coded according to various properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). researchgate.net

No crystal structure or corresponding Hirshfeld surface analysis for this compound has been reported. However, studies on closely related structures, such as N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide and N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide (B126), demonstrate the utility of this method. ajol.inforesearchgate.net In these systems, the analysis reveals the prevalence of specific interactions, such as O···H, H···H, and C···H contacts, which stabilize the crystal structure. ajol.info For example, in N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide, H···H and H···O/O···H interactions are key contributors to the crystal packing. ajol.info

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Benzamide Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 42.0 |

| H···H | 28.8 |

| C···H / H···C | 19.5 |

| N···H / H···N | 6.3 |

| Other | 3.4 |

Data is illustrative and based on findings for related nitro-substituted benzamide compounds. ajol.inforesearchgate.net

These analyses are critical for crystal engineering, where the goal is to design materials with specific properties by controlling their supramolecular assembly. acs.org

Advanced Computational Methodologies: QM/MM and Molecular Dynamics Simulations

More advanced computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and classical Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in complex environments or over time.

Molecular Dynamics (MD) simulations use classical mechanics to simulate the motions of atoms and molecules over a period of time, providing insights into conformational changes, diffusion, and the stability of molecular complexes. For a molecule like this compound, MD simulations could be used to study its behavior in a solution or its interaction with a surface or a larger biological molecule.

QM/MM simulations are a hybrid approach where a small, chemically significant part of a system (e.g., a substrate in an enzyme active site) is treated with high-accuracy quantum mechanics, while the rest of the system (e.g., the protein and solvent) is treated with computationally less expensive molecular mechanics. This method is particularly powerful for studying chemical reactions in large systems.

There are no published MD or QM/MM studies specifically involving this compound. These techniques are most commonly applied to large biomolecular systems. For example, MD simulations are used to refine the binding modes of potential drug candidates in protein targets, assessing the stability of the ligand-protein complex over time. QM/MM methods are frequently used to elucidate enzymatic reaction mechanisms, calculating free energy profiles for catalytic processes.

Should this compound be investigated as a ligand for a biological target, these methods would be invaluable. An MD simulation could assess its conformational stability within a binding pocket, while a QM/MM study could model any covalent or non-covalent interactions critical for its activity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-methyl-5-nitropyridine |

| N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide |

Structural Analysis: Crystallography and Conformational Studies of 2 Methylphenyl 3 Nitrobenzoate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 2-Methylphenyl 3-nitrobenzoate is not publicly available in crystallographic databases, an analysis of the closely related compound, Phenyl 3-nitrobenzoate , provides valuable insights into the expected structural features.

Crystal Packing and Unit Cell Parameters

The crystal structure of Phenyl 3-nitrobenzoate (COD Number: 4032301) reveals a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters for this analogue are detailed in the table below. It is plausible that this compound would crystallize in a similar system, although the presence of the methyl group would likely alter the cell dimensions and packing arrangement to accommodate its steric bulk.

Table 1: Crystal Data and Structure Refinement for Phenyl 3-nitrobenzoate

| Parameter | Value |

|---|---|

| Empirical formula | C13H9NO4 |

| Formula weight | 243.21 |

| Crystal system | Monoclinic |

| Space group | P 1 21/c 1 |

| a (Å) | 11.779 |

| b (Å) | 8.8723 |

| c (Å) | 11.827 |

| α (°) | 90.00 |

| β (°) | 109.890 |

| γ (°) | 90.00 |

| Volume (ų) | Not specified |

| Z | 4 |

This interactive table provides the unit cell parameters for Phenyl 3-nitrobenzoate, a structural analogue of the title compound. nih.gov

The packing of molecules in the crystal lattice is a dense arrangement influenced by various intermolecular forces. For aromatic compounds, this often involves stacking of the phenyl rings.

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking)

In the absence of strong hydrogen bond donors, the crystal packing of this compound is expected to be dominated by weaker C-H···O hydrogen bonds and π-π stacking interactions. The nitro group is a potent electron-withdrawing group and a good hydrogen bond acceptor, making interactions with aromatic and methyl C-H groups likely.

Studies on related nitrobenzoate compounds demonstrate the prevalence of such interactions. For instance, in pyridinium (B92312) 3-nitrobenzoate–3-nitrobenzoic acid, distinct sets of hydrogen bonds, including N—H⋯O and O—H⋯O, as well as π–π stacking between the acid and benzoate (B1203000) moieties, dictate the long-range ordering of the crystal. researchgate.net The introduction of a methyl group on the phenyl ring in this compound could influence the geometry of these π-π stacking interactions, potentially leading to offset or slipped-stack arrangements to minimize steric hindrance. In the crystal structure of 1-(2-Methylphenyl)-4,4′-bipyridin-1-ium tetrafluoridoborate, a centrosymmetric dimer of cations is formed through weak hydrogen bonding between a pyridyl nitrogen atom and a methyl H atom on the adjacent cation, highlighting the potential for methyl groups to participate in such interactions. researchgate.net

Intramolecular Conformations in the Crystalline Phase

The conformation of ester molecules in the solid state is determined by the torsion angles between the planar phenyl rings and the ester group. For this compound, the key dihedral angles would be between the 2-methylphenyl ring and the plane of the carboxylate group, and between the 3-nitrophenyl ring and the same carboxylate plane.

In related structures, such as adamantane-based esters, the torsion angle defining the twist between the carboxylate group and the phenyl ring can be influenced by ortho-substituents. For example, in 2-(adamantan-1-yl)-2-oxoethyl benzoates with ortho-substituents like a methyl group, steric repulsion can induce a twist from perfect planarity. mdpi.com It is therefore expected that in this compound, the 2-methylphenyl ring will be significantly twisted out of the plane of the ester group. The 3-nitrophenyl ring, lacking an ortho-substituent, would likely exhibit a smaller dihedral angle with the ester plane.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps properties such as the normalized contact distance (dnorm) onto the molecular surface, allowing for the identification of regions involved in specific interactions.

While a Hirshfeld analysis for this compound is not available, studies on analogous molecules provide a clear indication of the expected results. For N-(3-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide, Hirshfeld analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts, which are characteristic of van der Waals forces and weak hydrogen bonds that stabilize the crystal packing. The presence of the nitro group would result in prominent red areas on the dnorm surface, indicating strong hydrogen bond acceptor capabilities.

Correlation of Solid-State and Solution-Phase Conformations

The conformation of a molecule can differ between the solid state and solution. In the solid state, the conformation is constrained by the forces of the crystal lattice, whereas in solution, the molecule can adopt a range of low-energy conformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are typically used to study solution-phase conformations.

For flexible molecules like this compound, it is probable that a distribution of conformations exists in solution, with free rotation around the ester C-O bonds and the C-C bonds connecting the rings to the ester group. In the solid state, one of these low-energy conformations becomes "frozen" in the crystal lattice. The specific conformation adopted in the crystal is one that allows for the most efficient packing and maximization of favorable intermolecular interactions. Studies on para-substituted ethylene (B1197577) glycol dibenzoates have shown that the conformation of the flexible ethylenic sequence can be either trans-trans-trans or trans-gauche-trans in the solid state, as determined by IR and solid-state NMR spectroscopy. crystallography.net

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their formation can often be controlled by varying crystallization conditions. The study of polymorphism is a key aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block for Heterocyclic Compounds

The compound serves as a versatile starting point for synthesizing a variety of heterocyclic structures, primarily through reactions involving the nitro and methyl groups, which can be chemically transformed to participate in cyclization reactions.

Synthesis of Indole (B1671886) Derivatives

A significant application of methyl 2-methyl-3-nitrobenzoate, a direct precursor to the title compound, is in the synthesis of indole scaffolds. Specifically, it is a key starting material for producing methyl indole-4-carboxylate. The synthesis begins with the bromination of the methyl group on methyl 2-methyl-3-nitrobenzoate to form methyl 2-(bromomethyl)-3-nitrobenzoate. This intermediate is then converted into a Wittig salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide. Subsequent reactions lead to the formation of methyl 2-ethenyl-3-nitrobenzoate, which undergoes a palladium-catalyzed reductive cyclization using carbon monoxide to yield the final product, methyl indole-4-carboxylate. acs.org This multi-step process highlights the utility of the ortho-methyl-nitro-ester arrangement in building the indole ring system, a core structure in many pharmaceuticals and natural products. acs.orgmetall-mater-eng.commdpi.combiosynth.comacs.org

Synthesis of Isocoumarins and Isoquinolinones

2-Methylphenyl 3-nitrobenzoate's precursor, methyl 2-methyl-3-nitrobenzoate, is instrumental in synthesizing 5-nitroisocoumarins. biosynth.com One established method involves the condensation of methyl 2-methyl-3-nitrobenzoate with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an intermediate, methyl E-2-(2-dimethylaminoethenyl)-3-nitrobenzoate, which can be hydrolyzed and cyclized on wet silica (B1680970) to produce 5-nitroisocoumarin. researchgate.net

These 5-nitroisocoumarins are, in turn, valuable precursors for 5-aminoisoquinolin-1(2H)-ones (5-AIQs), which are of interest for their biological activities. biosynth.comarkat-usa.org The transformation is typically achieved by treating the 5-nitroisocoumarin with ammonia (B1221849) at high temperatures to form the corresponding 5-nitroisoquinolin-1-one, followed by the reduction of the nitro group. arkat-usa.org This pathway demonstrates a tandem application of the starting material, first to build the isocoumarin (B1212949) core and then to access the related isoquinolinone scaffold. arkat-usa.orgresearchgate.net

Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The inherent reactivity of nitro-substituted benzoic acid derivatives makes them crucial starting points for creating molecules with significant biological and diagnostic potential.

The quinazolinone scaffold, a privileged structure in medicinal chemistry found in numerous bioactive compounds, can be synthesized from o-nitrobenzoic acid derivatives. acgpubs.orgresearchgate.net A common strategy involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction. For instance, o-nitrobenzoic acids can be coupled to a solid-phase resin, reduced with tin(II) chloride to the corresponding aniline, and then reacted with various building blocks to construct the quinazolinone ring system. acs.org Another approach is the one-pot reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, catalyzed by indium(III) or bismuth(III) salts, to directly yield 4(3H)-quinazolinones. arkat-usa.orgnih.gov

Furthermore, the structural motifs present in nitrobenzoates make them suitable for development into chemical probes. nih.govnih.gov These probes are designed to interact with specific biological targets, such as enzymes, to help elucidate biological pathways or screen for potential drug candidates. The ester and nitro functionalities can be modified to attach reporter tags or to tune the molecule's binding affinity and selectivity for its target. nih.gov

Exploration in Advanced Catalysis and Ligand Design

In the field of catalysis, particularly transition-metal-catalyzed cross-coupling reactions, the design of ligands is crucial for controlling reactivity and selectivity. rsc.orgnih.gov While not extensively documented as a ligand itself, the structural framework of this compound is related to compounds that have been explored in this context. For instance, methyl 3-chloro-2-nitrobenzoate (B13357121) has been used as a ligand in cross-coupling reactions and biomimetic studies. biosynth.com The electronic properties imparted by the nitro (electron-withdrawing) and methyl (electron-donating) groups can influence the coordination environment of a metal center. This modulation is a key principle in ligand design, where tuning the electronic and steric properties of the ligand can optimize a catalyst's performance for specific transformations, such as C-H activation or carbon-carbon bond formation. nih.govmdpi.comscirp.orgrsc.org The presence of multiple functional groups on the benzoate (B1203000) ring offers potential for it to act as a versatile scaffold for developing new, more complex ligands for advanced catalytic processes. biosynth.comaps.org

Potential for Nonlinear Optical (NLO) Materials

Organic molecules with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. rsc.orgscispace.com A key molecular design strategy for high NLO response involves creating molecules with strong electron donor-acceptor (D-A) characteristics within a π-conjugated system.

This compound possesses a fundamental D-A structure. The nitro group (-NO2) is a powerful electron acceptor, while the phenyl rings constitute the π-conjugated system. The tolyl group (2-methylphenyl) can act as a weak electron donor. This intramolecular charge-transfer characteristic is a prerequisite for NLO activity. Theoretical and experimental studies on similar organic compounds have shown that enhancing the conjugation length and the strength of the donor and acceptor groups can dramatically increase the third-order NLO susceptibility (χ³). metall-mater-eng.commdpi.com While specific NLO data for this compound is not widely reported, related compounds like methyl 4-methoxy-3-nitrobenzoate are classified as organic NLO materials. This suggests that the nitrobenzoate framework is a promising scaffold for the rational design of new, high-performance NLO materials. rsc.org

Future Research Directions and Unexplored Avenues for 2 Methylphenyl 3 Nitrobenzoate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitrobenzoates often involves nitration using strong acid mixtures, which poses environmental and safety risks. lookchem.com Future research should prioritize the development of greener, safer, and more efficient synthetic methodologies.

Key Research Targets:

Catalytic Oxidation: A promising avenue is the use of air or molecular oxygen as the primary oxidant, replacing corrosive and hazardous reagents like nitric acid. Research into catalytic systems, potentially using transition metal complexes, could lead to cleaner production methods for precursors like 2-methyl-3-nitrobenzoic acid.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds derived from related starting materials. rasayanjournal.co.in Exploring microwave-assisted esterification and nitration could lead to more sustainable processes.

Solvent-Free and Solid-Support Reactions: Investigating reactions under solvent-free conditions or on solid supports is a key principle of green chemistry. rasayanjournal.co.in This approach minimizes volatile organic compound (VOC) emissions and can simplify product purification.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to batch processes. savemyexams.com Adapting the synthesis of 2-methylphenyl 3-nitrobenzoate to a flow system could make its production more efficient and industrially viable.

A comparison of traditional versus potential sustainable methods is highlighted below:

| Feature | Traditional Method (e.g., Mixed Acid Nitration) | Future Sustainable Method |

| Oxidant | Concentrated Nitric Acid | Air (O2), H2O2 |

| Catalyst | Concentrated Sulfuric Acid | Heterogeneous catalysts, biocatalysts |

| Conditions | Strong acids, often low temperatures | Milder conditions, microwave, flow reactors |

| Waste | Acidic wastewater, NOx gases | Water, recyclable catalysts |

| Safety | High risk, corrosive materials | Inherently safer design |

In-depth Mechanistic Studies of Under-explored Reactions

While the mechanism of electrophilic nitration is well-documented, the mechanisms of other key reactions involving this compound are less understood. aiinmr.com Detailed mechanistic studies are crucial for optimizing reaction conditions and discovering new transformations.

Areas for Investigation:

Reductive Functionalization: The reduction of the nitro group is a gateway to a vast array of derivatives, such as amines, which are valuable in drug discovery. vulcanchem.com Mechanistic studies on the reduction, for instance using iron or palladium catalysts, could reveal key intermediates like nitrosoarenes and hydroxylamines. acs.orgacs.org Understanding these pathways could allow for controlled partial reductions or novel reductive coupling reactions.

Denitrative Coupling: Recent advances have shown that the nitro group can be used as a leaving group in cross-coupling reactions, serving as an alternative to halide-based methods. acs.org In-depth studies, including kinetic analysis and computational modeling (DFT), are needed to understand the oxidative addition of the C–NO2 bond to a metal center and subsequent reductive elimination. acs.org This could establish nitrobenzoates as versatile aryl sources in C-C, C-N, and C-O bond-forming reactions.

Electrophile-Driven Cyclizations: For isomers like methyl 2-alkynyl-3-nitrobenzoates, the powerful electron-withdrawing nitro group has been shown to direct electrophile-driven cyclizations towards a 6-endo mode, a contrast to other substitution patterns. nus.edu.sg Further mechanistic investigation into how substituents electronically influence reaction pathways can lead to the predictable synthesis of complex heterocyclic systems.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Modern spectroscopic techniques, when combined with computational chemistry, provide powerful tools for understanding the structure and behavior of molecules beyond a static picture.

Future research should employ a combination of experimental and theoretical methods to study this compound:

Vibrational Spectroscopy and DFT: Techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, can provide a detailed assignment of vibrational modes. This allows for a precise understanding of the molecule's structural and electronic properties. researchgate.net

NMR Spectroscopy for Dynamic Analysis: Advanced Nuclear Magnetic Resonance (NMR) techniques can be used to study dynamic processes such as restricted rotation around single bonds (e.g., the C-N bond of the nitro group or the aryl-ester bond), which can be observed through changes in the spectra at different temperatures. rsc.org

UV-Vis Spectroscopy and TD-DFT: The electronic transitions of the molecule can be investigated using UV-Visible spectroscopy and modeled with Time-Dependent DFT (TD-DFT). This approach helps in understanding the molecule's photophysical properties and can predict its behavior in applications like nonlinear optics (NLO). researchgate.net

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive information on the solid-state conformation, bond lengths, and angles. It also reveals intermolecular interactions that govern crystal packing. eurjchem.commdpi.com

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.gov This is a particularly promising avenue for exploring the chemical space around this compound.

Future Applications:

Property Prediction: AI/ML models can be trained on large datasets of known compounds to predict various properties for new, unsynthesized derivatives of this compound. nih.gov This includes physicochemical properties (solubility, logP), biological activities (binding affinity to specific targets), and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov Recent work has specifically focused on creating models for energetic materials and nitro compounds. acs.org

Generative Models for De Novo Design: Deep learning models, including reinforcement learning and generative adversarial networks (GANs), can be used to design entirely new molecules. By providing desired properties as input, these models can generate novel structures based on the this compound scaffold that are optimized for a specific application, such as inhibiting a particular enzyme. nih.gov

Reaction Outcome and Yield Prediction: ML algorithms can analyze vast amounts of reaction data to predict the most likely products, yields, and optimal conditions for chemical reactions. This can significantly reduce the experimental effort required to develop new synthetic routes or derivatization strategies.

| AI/ML Application | Research Goal | Potential Impact |

| Property Prediction | Screen virtual libraries of derivatives for desired traits. | Drastically reduces time and cost of synthesis and testing. nih.govacs.org |

| Generative Design | Create novel molecules with optimized activity and safety profiles. | Accelerates hit identification in drug discovery. nih.gov |

| Reaction Optimization | Predict optimal catalysts, solvents, and temperatures for synthesis. | Improves reaction efficiency and sustainability. |

Exploration of New Derivatization Strategies for Diversification

The functional groups on this compound—the nitro group, the ester, and the aromatic rings—are all amenable to chemical modification. Systematic derivatization is key to unlocking the full potential of this scaffold for various applications.

Promising Derivatization Approaches:

Reduction of the Nitro Group: As the most versatile handle, the nitro group can be reduced to a primary amine. This amine can then be converted into a wide range of functional groups, including amides, sulfonamides, ureas, and carbamates, or used in the synthesis of heterocycles like benzimidazoles. vulcanchem.comnih.gov

Modification of the Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. Alternatively, it can be reduced to a primary alcohol.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo further substitution reactions, such as halogenation or acylation, to introduce additional functional groups, although the regioselectivity will be influenced by the existing substituents.

Tandem and Multicomponent Reactions: Designing one-pot reactions where the starting material is converted through several steps into a more complex molecule can greatly improve synthetic efficiency. For example, a reduction followed by an in-situ cyclization could rapidly build complex molecular architectures. nus.edu.sg

Derivatization for Analytical Enhancement: Attaching specific tags to the molecule can improve its detection in analytical methods. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can significantly enhance sensitivity in LC-MS/MS analysis. nih.govnih.gov

Supramolecular Chemistry and Self-Assembly Based on Compound Interactions

Supramolecular chemistry explores the non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures. mdpi.com The functional groups on this compound make it an excellent candidate for building blocks in supramolecular chemistry.

Future Research Directions:

Crystal Engineering: The study of non-covalent interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions in the solid state is fundamental to crystal engineering. mdpi.com By systematically modifying the structure of this compound, it may be possible to control the crystal packing and, consequently, the material's physical properties (e.g., solubility, melting point, optical behavior).

Self-Assembling Materials: Derivatives could be designed to self-assemble in solution to form well-defined nanostructures like gels, fibers, or vesicles. For example, introducing long alkyl chains could lead to amphiphilic molecules that form liquid crystals or organogels.

Host-Guest Chemistry: The electron-deficient aromatic ring of the nitrobenzoate moiety could interact favorably with electron-rich guest molecules. This could be exploited to create molecular sensors or systems for controlled release.

Metal-Organic Frameworks (MOFs): The carboxylic acid precursor (2-methyl-3-nitrobenzoic acid) or its hydrolyzed form could serve as an organic linker to coordinate with metal ions, forming porous metal-organic frameworks. vulcanchem.com These materials have potential applications in gas storage, separation, and catalysis.

Q & A

Q. What is the optimized synthetic procedure for preparing 2-Methylphenyl 3-nitrobenzoate, and how can reaction conditions influence yield and purity?

The synthesis involves nitration of the aromatic ring under controlled conditions. Key steps include:

- Dissolving the precursor (e.g., 2-methylphenyl benzoate) in concentrated sulfuric acid as a catalyst.

- Slow addition of nitric acid at 0–5°C to minimize side reactions (e.g., meta/para isomer formation).

- Quenching the reaction on ice to precipitate the product, followed by vacuum filtration and recrystallization (e.g., methanol). Yield optimization requires precise stoichiometry (e.g., excess H₂SO₄ ensures complete nitration) and temperature control. Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can monitor reaction progress, while IR spectroscopy (NO₂ peaks at ~1530 and 1350 cm⁻¹) confirms functional groups .

Q. How do researchers confirm the purity and structural integrity of this compound post-synthesis?

- Melting Point Analysis : A sharp melting range (e.g., 75–77°C for methyl 3-nitrobenzoate) indicates purity .

- Spectroscopy :

- IR : Peaks at ~1725 cm⁻¹ (ester C=O), 1530/1350 cm⁻¹ (NO₂), and 1280 cm⁻¹ (C-O) .

- NMR : ¹H-NMR detects aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.3 ppm for ortho-methyl). ¹³C-NMR confirms ester carbonyl (~165 ppm) and nitro-substituted carbons .

- TLC : Single spot post-recrystallization (Rf ~0.35 in 8:2 hexane/ethyl acetate) validates purity .

Q. What are the common challenges in the nitration step during the synthesis of aromatic esters like this compound, and how can they be mitigated?

- Byproduct Formation : Competing meta or para nitration can occur. Use steric directing groups (e.g., ortho-methyl) to favor para nitration.

- Incomplete Reaction : Insufficient H₂SO₄ leads to unreacted starting material. Excess H₂SO₄ (≥10:1 ratio to substrate) ensures protonation for electrophilic substitution .

- Oxidation Side Reactions : Slow nitric acid addition and low temperatures (0–5°C) reduce oxidative decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the NMR spectra of this compound, and what are the key considerations for validating computational models?

- Methodology : Optimize geometry using B3LYP/6-31G(d,p) basis set. Calculate chemical shifts via gauge-including atomic orbital (GIAO) method.